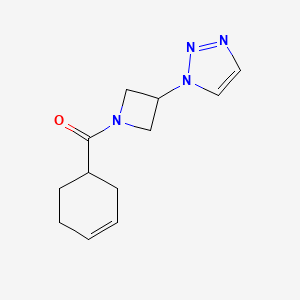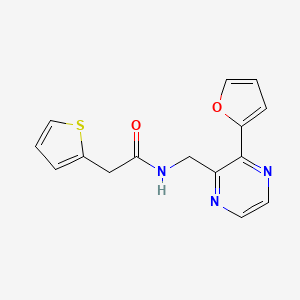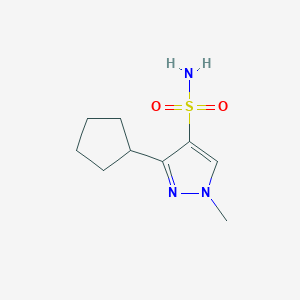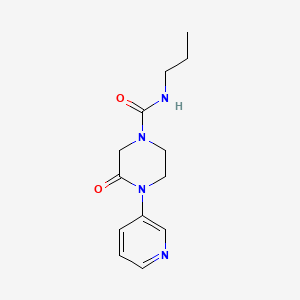
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs . Azetidines, on the other hand, are four-membered cyclic amines .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a variety of methods, including the reaction of azides with terminal alkynes in a process known as ‘click’ chemistry . Azetidines can be synthesized through reactions involving β-amino alcohols .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles and azetidines is characterized by their small, cyclic structures. 1,2,3-Triazoles have a five-membered ring with three nitrogen atoms and two carbon atoms, while azetidines have a four-membered ring with one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
1,2,3-Triazoles are known for their reactivity and can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo N-alkylation and N-arylation .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds that are resistant to metabolic degradation . They can form hydrogen bonds, which is important for their interactions with biological targets .Scientific Research Applications
Catalysis and Synthesis
A significant application of compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone is in the field of catalysis and organic synthesis. For example, a study by Ozcubukcu et al. (2009) described a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition, a reaction significant in synthesizing various organic compounds (Ozcubukcu et al., 2009).
Pharmaceutical Research
In pharmaceutical research, compounds with triazole and azetidine units have been explored for their potential medicinal properties. For instance, a study by Shekar et al. (2014) focused on the antitubercular activity of Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), a compound with structural similarities, highlighting its potential as an antitubercular agent (Shekar et al., 2014).
Development of Novel Materials
Compounds containing triazole rings are also useful in the development of new materials. A study by Prasad et al. (2021) synthesized a series of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, demonstrating the versatility of these compounds in material science (Prasad et al., 2021).
Chemical Structure and Properties Analysis
Research efforts are also directed towards understanding the chemical structure and properties of such compounds. Abosadiya et al. (2018) focused on the synthesis and characterization of new 1,2,4-triazole and triazolidin derivatives, providing insights into their structural and chemical properties (Abosadiya et al., 2018).
Anticancer Research
The potential anticancer properties of compounds with triazole rings are an area of significant interest. For instance, Dong et al. (2017) synthesized and evaluated the anticancer activity of novel aziridine-1,2,3-triazole hybrid derivatives, indicating the potential of these compounds in cancer treatment (Dong et al., 2017).
Mechanism of Action
Cyclohex-3-ene-1-carboxylic acid
This is a component of the compound. It’s a seven-membered cyclic molecule that includes a carboxylic acid group .
1H-1,2,3-Triazole
This is another component of the compound. Triazoles are a class of five-membered ring structures that contain three nitrogen atoms and two carbon atoms . They are known to have various biological activities, including antibacterial, antifungal, and anticancer effects . The nitrogen atoms in the triazole ring can actively contribute to binding to the active site of enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-2,6-7,10-11H,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGRIYOJKMQKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)

![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B2712147.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)


![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)
